molecular formula C27H41F2N5O B609584 Nirogacestat CAS No. 1290543-63-3

Nirogacestat

Cat. No.: B609584
CAS No.: 1290543-63-3
M. Wt: 489.6 g/mol
InChI Key: VFCRKLWBYMDAED-REWPJTCUSA-N
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Mechanism of Action

Target of Action

Nirogacestat primarily targets the gamma-secretase, a protease that cleaves various transmembrane proteins . This includes the Notch receptor, which is known to stimulate cell growth once cleaved . Over-activation of the Notch receptor is observed in desmoid tumors .

Mode of Action

This compound is a gamma-secretase inhibitor that blocks the proteolytic activation of the Notch receptor . By inhibiting gamma-secretase, this compound can potentially curb Notch-mediated growth . This interaction between this compound and its targets results in the inhibition of Notch signaling, thus impeding the growth of desmoid tumors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway . Dysregulation of the Notch signaling pathway is evident in desmoid tumors . By blocking gamma-secretase, this compound inhibits the proteolytic activation of Notch, which in turn inhibits the pathways that contribute to tumor growth .

Pharmacokinetics

This compound is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway . The pharmacokinetics parameters in patients with desmoid tumors were calculated as follows: C max (508 (62) ng/mL), AUC 0-tau (u 3370 (58) ng·h/mL), time to steady state (6 days), and T max (1.5 (0.5, 6.5) hours) .

Result of Action

The action of this compound results in significant benefits with respect to progression-free survival, objective response, pain, symptom burden, physical functioning, role functioning, and health-related quality of life in adults with progressing desmoid tumors . The percentage of patients who had an objective response was significantly higher with this compound than with placebo (41% vs. 8%) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the exposure-response relationship between this compound exposure and Grade 3 hypophosphatemia indicates a higher risk of Grade 3 hypophosphatemia at higher exposure . Additionally, among women of childbearing potential receiving this compound, 75% had adverse events consistent with ovarian dysfunction, which resolved in 74% of cases .

Biochemical Analysis

Biochemical Properties

Nirogacestat plays a significant role in biochemical reactions. It interacts with gamma-secretase, a multi-subunit protease complex that cleaves multiple transmembrane protein complexes, including Notch and membrane-bound B-cell maturation antigen (BCMA) . The inhibition of gamma-secretase by this compound can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting Notch signaling, which is over-activated in desmoid tumors . This inhibition curbs Notch-mediated growth . Moreover, this compound has been shown to result in a rapid increase in membrane-bound BCMA density on plasma cells isolated from bone marrow and whole blood .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by blocking gamma-secretase . This enzyme cleaves various transmembrane proteins including Notch and BCMA . Once Notch is cleaved, it stimulates cell growth, and this process is over-activated in desmoid tumors . By blocking gamma-secretase, this compound curbs Notch-mediated growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound dosing in healthy participants resulted in a rapid increase in membrane-bound BCMA density on plasma cells isolated from bone marrow and whole blood . Maximal increases were observed from 4 to 8 hours post-dose and returned to baseline levels by 24 to 48 hours .

Metabolic Pathways

This compound is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway .

Transport and Distribution

This compound is excreted mostly in feces (38%) and urine (17%), with less than 1% of the unchanged drug remaining in the urine .

Preparation Methods

Nirogacestat is synthesized through a series of chemical reactions involving specific reagents and conditionsThe industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Nirogacestat undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nirogacestat has several scientific research applications, including:

    Chemistry: It is used as a model compound to study gamma-secretase inhibition and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of gamma-secretase in cellular processes and its potential as a therapeutic target.

    Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating desmoid tumors and other conditions.

    Industry: It is used in the development of new therapeutic agents targeting gamma-secretase

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235679
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290543-63-3, 865773-15-5
Record name Nirogacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirogacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIROGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Combine 2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid (1 equiv) derived from diasteromer #1 above, TPTU (1 equiv), diisopropylethylamine (2 equiv) in DMF followed by 1-[2-(2,2-dimethyl-propylamino)-1,1-dimethyl-ethyl]-1H-imidazol-4-ylamine (2 equiv) in methylene chloride. The reaction is stirred overnight at rt, quenched with aq. sodium bicarbonate, and extracted with methylene chloride. The solvent is dried, concentrated, and purified by silica gel chromatography to afford diastereomer #1 of the title compound.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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